molecular formula C7H10ClN3 B7936527 5-Chloro-N-propylpyrimidin-2-amine

5-Chloro-N-propylpyrimidin-2-amine

Cat. No.: B7936527
M. Wt: 171.63 g/mol
InChI Key: SZVFBKHADMTBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-propylpyrimidin-2-amine is a pyrimidine derivative characterized by a chlorine atom at the 5-position and an N-propylamine substituent at the 2-position of the pyrimidine ring. Pyrimidine-based compounds are widely studied in medicinal chemistry due to their role as kinase inhibitors, antiviral agents, and intermediates in pharmaceutical synthesis .

Properties

IUPAC Name

5-chloro-N-propylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-2-3-9-7-10-4-6(8)5-11-7/h4-5H,2-3H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVFBKHADMTBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC=C(C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Alkylamine vs. Cycloalkylamine : The N-propyl group in this compound likely increases lipophilicity compared to the N-cyclopropyl analog, which may improve membrane permeability but reduce aqueous solubility .
  • Halogenation Patterns: The single chlorine in the target compound contrasts with dichloro or iodo-substituted analogs.
  • Heterocycle Core : Pyridine-based analogs (e.g., 5-Chloro-4-iodo-N-isopropylpyridin-2-amine) differ in ring electronegativity and hydrogen-bonding capacity compared to pyrimidines, impacting target selectivity .

Notes

  • References correspond to the provided evidence IDs (e.g., ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.